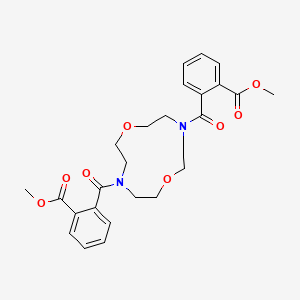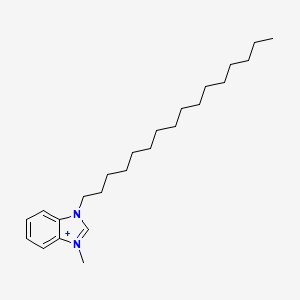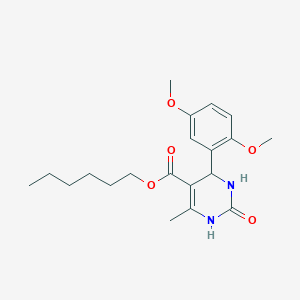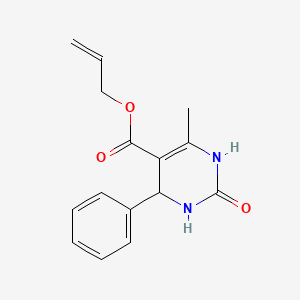
Dimethyl 2,2'-(1,7-dioxa-4,10-diazacyclododecane-4,10-diyldicarbonyl)dibenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dimethyl 2,2’-(1,7-dioxa-4,10-diazacyclododecane-4,10-diyldicarbonyl)dibenzoate is a complex organic compound that belongs to the class of macrocyclic compounds It is characterized by its unique structure, which includes a 1,7-dioxa-4,10-diazacyclododecane ring system
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 2,2’-(1,7-dioxa-4,10-diazacyclododecane-4,10-diyldicarbonyl)dibenzoate typically involves the reaction of 1,7-dioxa-4,10-diazacyclododecane with dimethyl dibenzoate under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as acetonitrile or dichloromethane, at elevated temperatures. The reaction mixture is then purified using techniques such as column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, advanced purification techniques, such as high-performance liquid chromatography (HPLC), are employed to ensure the purity of the final product .
化学反応の分析
Types of Reactions
Dimethyl 2,2’-(1,7-dioxa-4,10-diazacyclododecane-4,10-diyldicarbonyl)dibenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
科学的研究の応用
Dimethyl 2,2’-(1,7-dioxa-4,10-diazacyclododecane-4,10-diyldicarbonyl)dibenzoate has a wide range of scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form stable complexes with metal ions.
Biology: Investigated for its potential as a molecular probe in biological systems.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the development of advanced materials and catalysts.
作用機序
The mechanism of action of Dimethyl 2,2’-(1,7-dioxa-4,10-diazacyclododecane-4,10-diyldicarbonyl)dibenzoate involves its ability to form stable complexes with metal ions. The 1,7-dioxa-4,10-diazacyclododecane ring system acts as a chelating agent, binding to metal ions through its nitrogen and oxygen atoms. This interaction can influence various molecular targets and pathways, depending on the specific application .
類似化合物との比較
Similar Compounds
1,7-Dioxa-4,10-diazacyclododecane: A simpler macrocyclic compound with similar chelating properties.
Dimethyl dibenzoate: A related ester compound used in the synthesis of the target compound.
Uniqueness
Dimethyl 2,2’-(1,7-dioxa-4,10-diazacyclododecane-4,10-diyldicarbonyl)dibenzoate is unique due to its combination of the 1,7-dioxa-4,10-diazacyclododecane ring system with the dibenzoate moiety. This structure imparts specific chemical and physical properties that make it suitable for various advanced applications in scientific research and industry.
特性
分子式 |
C26H30N2O8 |
|---|---|
分子量 |
498.5 g/mol |
IUPAC名 |
methyl 2-[10-(2-methoxycarbonylbenzoyl)-1,7-dioxa-4,10-diazacyclododecane-4-carbonyl]benzoate |
InChI |
InChI=1S/C26H30N2O8/c1-33-25(31)21-9-5-3-7-19(21)23(29)27-11-15-35-17-13-28(14-18-36-16-12-27)24(30)20-8-4-6-10-22(20)26(32)34-2/h3-10H,11-18H2,1-2H3 |
InChIキー |
FHIWMHYWQYGJKR-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=CC=CC=C1C(=O)N2CCOCCN(CCOCC2)C(=O)C3=CC=CC=C3C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-{1-[(3-chlorophenyl)amino]-2-oxo-2-phenylethyl}furan-2-carboxamide](/img/structure/B11705601.png)

![6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[(2-methoxyphenyl)carbamothioyl]hexanamide](/img/structure/B11705618.png)
![2-{[3-cyano-4-(methoxymethyl)-6-methylpyridin-2-yl]oxy}-N'-[(E)-pyridin-3-ylmethylidene]acetohydrazide](/img/structure/B11705620.png)

![(4Z)-5-methyl-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-4-[2-(2,4,6-tribromophenyl)hydrazinylidene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11705630.png)


![N-{4-[(2Z)-2-{3-methyl-1-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene}hydrazinyl]phenyl}acetamide](/img/structure/B11705637.png)
![1-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-N,N-diethyl-3,4-dihydroisoquinoline-2(1H)-carboxamide](/img/structure/B11705647.png)

![N-(3-{[(4-fluorophenyl)carbonyl]amino}phenyl)-4-methyl-3-nitrobenzamide](/img/structure/B11705678.png)
![4-[(E)-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl benzoate](/img/structure/B11705686.png)
![Dimethyl 5-[4-(dimethylamino)phenyl]-1,3-dithiane-4,6-dicarboxylate 1,1,3,3-tetraoxide](/img/structure/B11705692.png)
